molecular formula C10H18O B7961101 Spiro[3.5]nonan-2-ylmethanol

Spiro[3.5]nonan-2-ylmethanol

Cat. No.: B7961101
M. Wt: 154.25 g/mol
InChI Key: MNYQCJJIFRHAKD-UHFFFAOYSA-N
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Description

Spiro[35]nonan-2-ylmethanol is a chemical compound with the molecular formula C10H18O It is characterized by a spirocyclic structure, which consists of two rings sharing a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[3.5]nonan-2-ylmethanol typically involves the formation of the spirocyclic structure followed by the introduction of the hydroxyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable ketone with a diol in the presence of an acid catalyst can lead to the formation of the spirocyclic core. Subsequent reduction of the ketone group yields this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

Spiro[3.5]nonan-2-ylmethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield spiro[3.5]nonan-2-one, while reduction can produce various alcohol derivatives .

Scientific Research Applications

Spiro[3.5]nonan-2-ylmethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of Spiro[3.5]nonan-2-ylmethanol involves its interaction with molecular targets through its hydroxyl group and spirocyclic structure.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[3.5]nonane-2-methanol
  • Spiro[3.5]nonane-2-one
  • Spiro[3.5]nonane-2-amine

Uniqueness

Spiro[3.5]nonan-2-ylmethanol is unique due to its specific spirocyclic structure combined with a hydroxyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

spiro[3.5]nonan-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c11-8-9-6-10(7-9)4-2-1-3-5-10/h9,11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYQCJJIFRHAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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